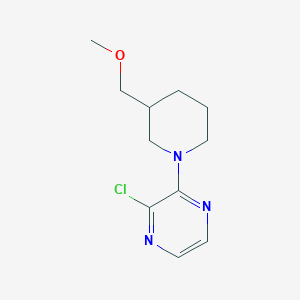
2-Chloro-3-(3-(methoxymethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(3-(methoxymethyl)piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-3-(3-(methoxymethyl)piperidin-1-yl)pyrazine is a chemical compound with potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazine ring substituted with a chloro group and a piperidine moiety, which is further substituted with a methoxymethyl group. This unique structure may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine ring enhances its solubility and reactivity, allowing for diverse interactions within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the synaptic cleft, thereby impacting neurotransmission.
- Modulation of Signaling Pathways : It may influence cellular processes such as proliferation and apoptosis through interactions with specific signaling pathways.
Biological Activity
Recent studies have demonstrated significant biological activities associated with this compound:
- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been shown to reduce tau hyperphosphorylation and enhance the expression of heat shock proteins (HSP70), which are involved in cellular stress responses .
- Antioxidant Activity : The compound displays antioxidant properties, contributing to its protective effects against oxidative stress in neuronal cells. This was assessed using various assays such as DPPH, FRAP, and ABTS .
- Potential Anti-Cancer Activity : Preliminary findings suggest that this compound may have applications in cancer therapy due to its ability to modulate cell growth and induce apoptosis in cancer cell lines.
Comparative Analysis
To better understand the distinct biological activities of this compound, it is useful to compare it with similar compounds. The following table summarizes some related compounds and their activities:
Case Studies
Several studies have highlighted the efficacy of this compound:
- Alzheimer's Disease Model : In vitro studies demonstrated that this compound significantly reduced cell death induced by amyloid-beta peptides in differentiated PC12 cells, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Cancer Cell Lines : In preliminary assays, the compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role as an anti-cancer agent by inducing apoptosis through biochemical pathways.
Propriétés
IUPAC Name |
2-chloro-3-[3-(methoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-8-9-3-2-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUHKQUEXSSACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















